molecular formula C8H13N5O7S B040919 Ribavirin 5'-sulfamate CAS No. 120615-22-7

Ribavirin 5'-sulfamate

Cat. No. B040919
M. Wt: 323.29 g/mol
InChI Key: XNONLXYJUOPNLN-AFCXAGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribavirin 5'-sulfamate is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This molecule is structurally similar to ribavirin, a drug used to treat viral infections, but with added sulfamate functionality. In

Scientific Research Applications

Ribavirin 5'-sulfamate has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in the treatment of cancer, viral infections, and neurological disorders. Researchers have also explored its potential use as a diagnostic tool for certain diseases.

Mechanism Of Action

The mechanism of action of Ribavirin 5'-sulfamate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the replication of viruses and cancer cells. It has also been shown to modulate the immune response, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Ribavirin 5'-sulfamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression in cancer cells. It has also been shown to have antiviral effects by inhibiting viral replication. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

Ribavirin 5'-sulfamate has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. It is also stable under a variety of conditions, which makes it suitable for long-term storage. However, it has some limitations, such as its low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Ribavirin 5'-sulfamate. One area of interest is its potential use in combination therapy for cancer and viral infections. Researchers are also exploring its potential as a diagnostic tool for certain diseases. In addition, there is ongoing research to better understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
Ribavirin 5'-sulfamate is a synthetic compound that has shown promising results in the treatment of cancer, viral infections, and neurological disorders. It has a variety of biochemical and physiological effects and is relatively easy to synthesize. While there are some limitations to its use in laboratory experiments, there are several future directions for research on this molecule.

Synthesis Methods

Ribavirin 5'-sulfamate can be synthesized by reacting ribavirin with sulfamic acid in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields a pure product with high selectivity. This method is widely used in laboratories to obtain Ribavirin 5'-sulfamate for further research.

properties

CAS RN

120615-22-7

Product Name

Ribavirin 5'-sulfamate

Molecular Formula

C8H13N5O7S

Molecular Weight

323.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C8H13N5O7S/c9-6(16)7-11-2-13(12-7)8-5(15)4(14)3(20-8)1-19-21(10,17)18/h2-5,8,14-15H,1H2,(H2,9,16)(H2,10,17,18)/t3-,4-,5-,8-/m1/s1

InChI Key

XNONLXYJUOPNLN-AFCXAGJDSA-N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=O)N

SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N

Other CAS RN

120615-22-7

synonyms

1-(5'-O-sulfamoyl-beta-ribofuranosyl)-(1,2,4)triazole-3-carboxamide
5'-O-sulfamoyl-1-ribofuranosyl-1,2,4-triazole-3-carboxamide
ribavirin 5'-sulfamate

Origin of Product

United States

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